5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile
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Overview
Description
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is an organic compound that features a pyridine ring substituted with a nitrile group and a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile typically involves the reaction of 2-chloropyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the tetrahydropyran ring can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyridine and nitrile groups.
2-Pyridinecarbonitrile: Contains the nitrile group but lacks the tetrahydropyran moiety.
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-pentanol: Similar structure but with a different functional group arrangement
Uniqueness
5-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarbonitrile is unique due to the combination of the tetrahydropyran ring and the nitrile-substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(oxan-4-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-1-2-11(8-13-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-6H2 |
InChI Key |
XVUGLKYZPRWYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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